molecular formula C11H14ClNO3 B14513559 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate CAS No. 62593-76-4

2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate

Cat. No.: B14513559
CAS No.: 62593-76-4
M. Wt: 243.68 g/mol
InChI Key: LZEGPRQMMXIZAI-UHFFFAOYSA-N
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Description

2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO3. It is known for its unique structure, which includes a methoxyethyl group and a chloro-methylphenyl group connected through a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps may be included to ensure the product meets industrial standards. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl (4-chloro-2-methylphenyl)carbamate
  • 2-Ethoxyethyl (2-chloro-6-methylphenyl)carbamate
  • Methyl (2-chloro-6-methylphenyl)carbamate

Uniqueness

2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both methoxyethyl and chloro-methylphenyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications. Its reactivity and ability to form stable derivatives set it apart from similar compounds.

Properties

CAS No.

62593-76-4

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

2-methoxyethyl N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C11H14ClNO3/c1-8-4-3-5-9(12)10(8)13-11(14)16-7-6-15-2/h3-5H,6-7H2,1-2H3,(H,13,14)

InChI Key

LZEGPRQMMXIZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OCCOC

Origin of Product

United States

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